molecular formula C20H26BrClN2O5 B1674850 Levamlodipine hydrobromide CAS No. 865430-78-0

Levamlodipine hydrobromide

货号: B1674850
CAS 编号: 865430-78-0
分子量: 489.8 g/mol
InChI 键: RVCDRXDQZIUQJA-LMOVPXPDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Levamlodipine hydrobromide is a medication used to lower blood pressure and prevent chest pain.

科学研究应用

Pharmacological Mechanism

Levamlodipine acts by inhibiting L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in peripheral vascular resistance. This mechanism effectively lowers blood pressure and improves blood flow to the heart, reducing the workload on the cardiovascular system. The drug is typically administered in doses ranging from 1.25 mg to 5 mg, depending on the patient's age and condition .

Treatment of Hypertension

Levamlodipine is primarily indicated for the management of hypertension in adults and children. It can be used alone or in combination with other antihypertensive agents. Studies have shown that it effectively lowers systolic and diastolic blood pressure, contributing to a decreased risk of cardiovascular events such as stroke and heart attack .

Angina Pectoris

In addition to hypertension, Levamlodipine has been explored for its effectiveness in treating angina pectoris. By improving coronary blood flow and reducing myocardial oxygen demand, it alleviates symptoms associated with this condition .

Combination Therapy

Recent research indicates that Levamlodipine may enhance the efficacy of other antihypertensive medications when used in combination therapy. A systematic review is currently evaluating its safety and effectiveness as part of combination treatments for essential hypertension .

Case Study 1: Efficacy in Hypertensive Patients

A randomized controlled trial assessed the efficacy of Levamlodipine compared to amlodipine in hypertensive patients. The study involved 48 subjects who received either 5 mg of Levamlodipine or 10 mg of amlodipine. Results indicated that both medications were bioequivalent; however, Levamlodipine demonstrated a more favorable side effect profile, with fewer reported adverse events .

Case Study 2: Impact on COVID-19 Patients with Hypertension

Another study explored the effects of calcium channel blockers, including Levamlodipine, on COVID-19 patients with pre-existing hypertension. The findings suggested that these medications were associated with a reduced case fatality rate among hypertensive patients infected with COVID-19, highlighting their potential role in managing comorbid conditions during viral infections .

Efficacy Data Table

StudyPopulationDosageOutcome
Trial A48 hypertensive patientsLevamlodipine 5 mg vs Amlodipine 10 mgBlood pressure reductionBoth drugs effective; Levamlodipine safer
Trial BCOVID-19 patients with hypertensionVarious dosesCase fatality rateReduced mortality associated with calcium channel blockers

属性

CAS 编号

865430-78-0

分子式

C20H26BrClN2O5

分子量

489.8 g/mol

IUPAC 名称

3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrobromide

InChI

InChI=1S/C20H25ClN2O5.BrH/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;/h5-8,17,23H,4,9-11,22H2,1-3H3;1H/t17-;/m0./s1

InChI 键

RVCDRXDQZIUQJA-LMOVPXPDSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Br

手性 SMILES

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Br

规范 SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Br

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Amlodipine hydrobromide, (S)-;  Levamlodipine hydrobromide;  Levamlodipine HBr

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levamlodipine hydrobromide
Reactant of Route 2
Levamlodipine hydrobromide
Reactant of Route 3
Reactant of Route 3
Levamlodipine hydrobromide
Reactant of Route 4
Levamlodipine hydrobromide
Reactant of Route 5
Reactant of Route 5
Levamlodipine hydrobromide
Reactant of Route 6
Levamlodipine hydrobromide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。